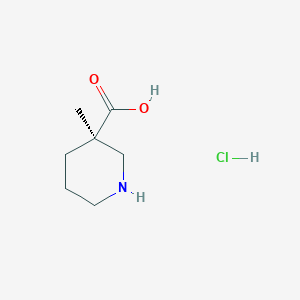
Tetrabutyl ammonium tetracyanoborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutyl ammonium tetracyanoborate is a quaternary ammonium salt with a tetracyanoborate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a phase-transfer catalyst and in the preparation of other tetrabutyl ammonium salts.
準備方法
Synthetic Routes and Reaction Conditions
Tetrabutyl ammonium tetracyanoborate can be synthesized through a metathesis reaction between tetrabutyl ammonium bromide and sodium tetracyanoborate. The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Water or a mixture of water and ethanol
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Tetrabutyl ammonium bromide and sodium tetracyanoborate
Solvent: Water or ethanol
Purification: Filtration and recrystallization to obtain high-purity product
化学反応の分析
Types of Reactions
Tetrabutyl ammonium tetracyanoborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The tetracyanoborate anion can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrabutyl ammonium cyanate, while reduction may produce tetrabutyl ammonium borohydride.
科学的研究の応用
Tetrabutyl ammonium tetracyanoborate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of tetrabutyl ammonium tetracyanoborate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The tetracyanoborate anion can interact with various molecular targets, including metal ions and organic molecules, through coordination and substitution reactions.
類似化合物との比較
Similar Compounds
- Tetrabutyl ammonium bromide
- Tetrabutyl ammonium chloride
- Tetrabutyl ammonium iodide
- Tetrabutyl ammonium fluoride
Uniqueness
Tetrabutyl ammonium tetracyanoborate is unique due to its tetracyanoborate anion, which imparts distinct chemical properties and reactivity. Compared to other tetrabutyl ammonium salts, it offers enhanced stability and selectivity in various chemical reactions.
特性
IUPAC Name |
tetrabutylazanium;tetracyanoboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C4BN4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-5(2-7,3-8)4-9/h5-16H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCQJESBWUXMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#N)(C#N)(C#N)C#N.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-O-tert-butyl 3-O-ethyl (5R)-7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B8063153.png)
![[(1R,3R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol](/img/structure/B8063174.png)


![(1S,5R)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B8063213.png)









